Tubulin inhibitor 13

Antitumor Structure-Activity Relationship Lead Optimization

Tubulin inhibitor 13 (E27) is a 2-aryl-4-amide-quinoline derivative identified through structure-based virtual screening and subsequent chemical optimization as a novel small-molecule inhibitor of tubulin polymerization targeting the colchicine binding site. Unlike many clinical tubulin ligands, E27 is not a known substrate for P-glycoprotein-mediated efflux, a mechanistic feature associated with the colchicine binding domain that helps circumvent multidrug resistance.

Molecular Formula C25H21N3O4
Molecular Weight 427.5 g/mol
Cat. No. B12404986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 13
Molecular FormulaC25H21N3O4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=N1)C(=O)C2=CC(=NC3=C2C=C(C=C3)OC)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C25H21N3O4/c1-28(14-17-5-3-4-10-26-17)25(29)20-13-22(16-6-9-23-24(11-16)32-15-31-23)27-21-8-7-18(30-2)12-19(20)21/h3-13H,14-15H2,1-2H3
InChIKeyZQIMGETYDNIDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 13 (E27) – A Structurally Optimized Colchicine-Site Binder for Anticancer Procurement


Tubulin inhibitor 13 (E27) is a 2-aryl-4-amide-quinoline derivative identified through structure-based virtual screening and subsequent chemical optimization as a novel small-molecule inhibitor of tubulin polymerization targeting the colchicine binding site [1]. Unlike many clinical tubulin ligands, E27 is not a known substrate for P-glycoprotein-mediated efflux, a mechanistic feature associated with the colchicine binding domain that helps circumvent multidrug resistance [1]. Its molecular formula is C₂₅H₂₁N₃O₄ (MW 427.45 g/mol, CAS 2883436-66-4), and the compound is commercially available for research use at ≥95% purity .

Why a Colchicine-Site Agent Must Not Be Interchanged with a Taxane- or Vinca-Site Tubulin Inhibitor


Tubulin inhibitors are mechanistically segregated by their binding domains, and agents occupying the colchicine site cannot be functionally substituted by those binding the taxane or vinca alkaloid pockets. Colchicine-site binders like E27 inhibit microtubule polymerization rather than stabilizing microtubules, and they are typically not subject to P-glycoprotein-mediated multidrug resistance, unlike taxanes and vinca alkaloids [1]. Even within the colchicine-site class, subtle changes in the 2-aryl-4-amide-quinoline scaffold yield dramatic differences in antitumor potency: the SAR study encompassing derivatives E1–E27 demonstrated that antitumor IC₅₀ values varied substantially across a single chemical series, proving that procurement of the precisely optimized lead compound (E27) is critical for reproducible biological outcomes [1].

Quantitative Differentiation Evidence for Tubulin Inhibitor 13 (E27) Against Its Closest Analogs and the Class Prototype


E27 vs. Hit 9: 10-Fold Improvement in Antiproliferative Potency Through Structural Optimization

In a direct head-to-head SAR study within the same experimental system, the optimized lead E27 exhibited substantially greater antiproliferative activity against multiple cancer cell lines compared to the initial virtual screening hit compound 9. The study reported that analog E27 displayed the best antitumor activity with IC₅₀ values ranging from 7.81 μM to 10.36 μM, whereas hit 9 showed only moderate broad-spectrum in vitro antitumor activity, with the structural optimization yielding approximately a 10-fold improvement in potency [1]. Additionally, the tubulin polymerization inhibitory activity was improved (E27 IC₅₀ = 16.1 μM) relative to the hit compound, which displayed only moderate tubulin polymerization inhibition [1].

Antitumor Structure-Activity Relationship Lead Optimization

E27 Displays Differential Cytotoxicity Between Cancer Cells and Normal Kidney Cells, Supporting a Selective Anticancer Window

E27 demonstrated a measurable differential cytotoxicity profile, with IC₅₀ values of 7.81–10.36 μM against three cancer cell lines (HepG2, A549, HCT116) versus an IC₅₀ of 49.30 μM against non-cancerous 293T human embryonic kidney cells, representing a 4.7- to 6.3-fold selectivity window . This selectivity profile cannot be presumed for other analogs within the E1–E27 series, as many derivatives displayed weaker overall antitumor activity without corresponding selectivity data [1].

Selectivity Cytotoxicity Therapeutic Window

E27 Induces Apoptosis and G2/M Phase Cell Cycle Arrest at Concentrations Below Its Cytotoxic IC₅₀

Functional assays demonstrated that E27 at 5 μM (below or near the lower end of its 72 h cytotoxic IC₅₀ range) induced 42.6% apoptosis in A549 cells, increasing to 54.1% at 10 μM . Simultaneously, G2/M phase cell cycle arrest increased from a baseline of 25.08% (control) to 31.38% at 5 μM and 37.10% at 10 μM . This dual mechanism (apoptosis induction plus mitotic arrest) was observed at concentrations that overlap with the antiproliferative IC₅₀ range, confirming that target engagement translates into the expected cellular pharmacodynamic response [1].

Apoptosis Cell Cycle Arrest G2/M Phase

E27 Inhibits Cancer Cell Migration and Invasion, a Phenotypic Attribute Not Universally Shared Across Tubulin Inhibitors

Beyond its antiproliferative and apoptosis-inducing effects, E27 significantly reduced cancer cell migration in a dose-dependent manner, accompanied by observable destruction, fragmentation, and disintegration of the microtubule network in A549 cells at 5 and 10 μM after 24 h treatment . While microtubule disruption can impair cell motility as a class-level consequence, quantitative anti-migration and anti-invasion activity has not been systematically characterized for all E-series analogs, making this a documented differentiator for E27 within its chemical series [1].

Migration Invasion Metastasis

Comparative Molecular Scaffold: 2-Aryl-4-Amide-Quinoline vs. Classical Colchicine-Site Ligands (Colchicine, Combretastatin A-4)

E27 belongs to the 2-aryl-4-amide-quinoline chemotype, a structurally distinct scaffold from classical colchicine-site ligands such as colchicine (a tropolone alkaloid) and combretastatin A-4 (a stilbenoid) [1]. This scaffold divergence is methodologically significant: the 2-aryl-4-amide-quinoline series was designed to engage extra-binding residues within the colchicine pocket through anchoring substituents properly adapted to the pocket by a semi-flexible linker, a binding mode distinct from that of colchicine [1]. While colchicine and combretastatin A-4 exhibit more potent tubulin polymerization inhibition (colchicine IC₅₀ typically <1 μM; CA-4 IC₅₀ ~1–2 μM in comparable assays), E27 offers a novel intellectual property position and the potential for distinct pharmacokinetic and toxicity profiles that differentiate it for chemical biology and drug discovery applications [1].

Scaffold Novelty Colchicine Binding Site Drug Resistance

High-Impact Research and Industrial Application Scenarios for Tubulin Inhibitor 13 (E27)


Anticancer Lead Optimization and Structure-Activity Relationship Expansion

As the culminating lead compound from a systematic SAR campaign spanning 27 derivatives (E1–E27), E27 serves as an ideal reference standard for medicinal chemistry groups expanding the 2-aryl-4-amide-quinoline series. Its established antiproliferative IC₅₀ values (7.81–10.36 μM) across HepG2, A549, and HCT116 cell lines provide a quantitative benchmark for evaluating newly synthesized analogs [1]. Furthermore, the documented selectivity window against 293T cells (IC₅₀ 49.30 μM) offers a baseline for assessing whether structural modifications improve or diminish the therapeutic index .

Colchicine-Site Tubulin Pharmacology and Drug Resistance Studies

E27 targets the colchicine binding site, a domain associated with circumvention of P-glycoprotein-mediated multidrug resistance [1]. Researchers investigating mechanisms of resistance to microtubule-targeting agents can employ E27 as a structurally novel probe to dissect binding-site-specific resistance pathways, comparing its susceptibility profile against classical colchicine-site ligands such as colchicine and combretastatin A-4.

Tumor Cell Migration and Invasion Assays for Antimetastatic Screening

E27's validated ability to inhibit cancer cell migration and cause microtubule network disintegration in A549 cells at concentrations of 5–10 μM makes it a suitable positive control or tool compound for antimetastatic phenotypic screening campaigns . Its dual functional readout—simultaneous apoptosis induction and migration suppression—enables multiplexed assay formats for high-content screening.

Chemical Biology of Microtubule Dynamics and Mitotic Arrest

With quantified G2/M phase cell cycle arrest (31.38% at 5 μM; 37.10% at 10 μM) and apoptosis induction data (42.6–54.1%) in A549 cells, E27 is a valuable chemical biology tool for dissecting the temporal relationship between mitotic arrest and apoptosis commitment at the colchicine binding site . Its intermediate potency (tubulin polymerization IC₅₀ = 16.1 μM) relative to highly potent clinical agents allows for more titratable pharmacological control in mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin inhibitor 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.